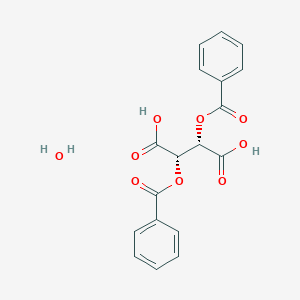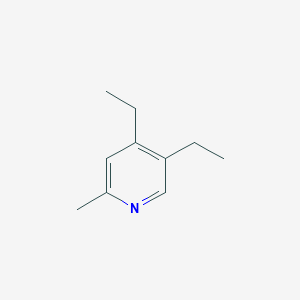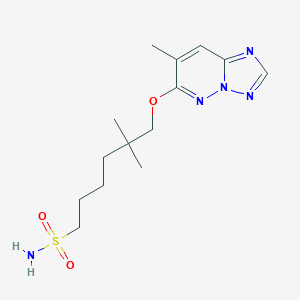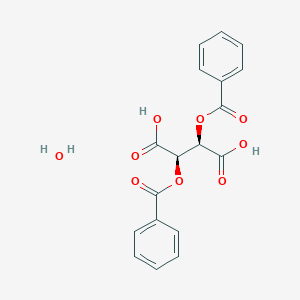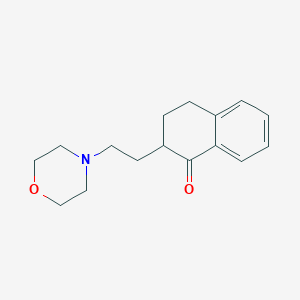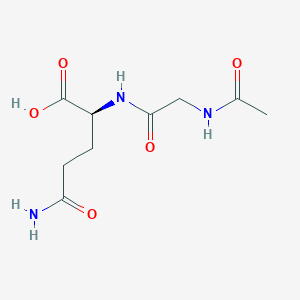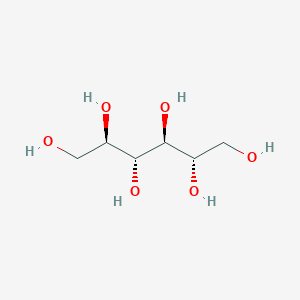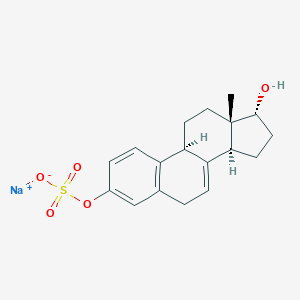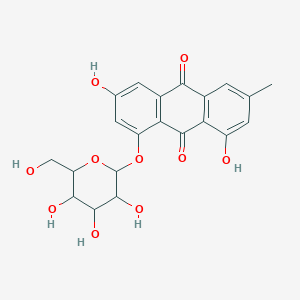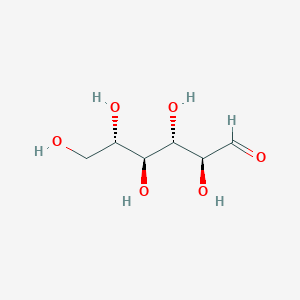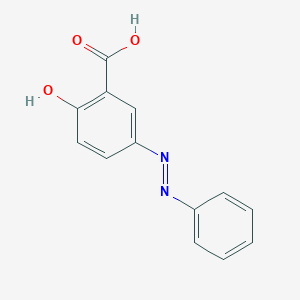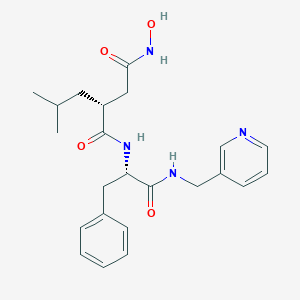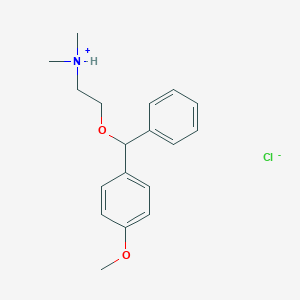![molecular formula C13H10F3NO2 B117880 Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate CAS No. 149550-21-0](/img/structure/B117880.png)
Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate is a chemical compound with the CAS Number: 149550-21-0 . It has a molecular weight of 269.22 . The IUPAC name for this compound is ethyl (2E)-2-cyano-3-[4-(trifluoromethyl)phenyl]-2-propenoate .
Molecular Structure Analysis
The InChI code for Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate is 1S/C13H10F3NO2/c1-2-19-12(18)10(8-17)7-9-3-5-11(6-4-9)13(14,15)16/h3-7H,2H2,1H3/b10-7+ .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Genotoxicity, Mutagenicity, and Carcinogenicity Evaluation
A comprehensive review highlighted the genotoxic, mutagenic, and carcinogenic potentials of several lower acrylates, including ethyl acrylate. These compounds are utilized in producing acrylic polymers and copolymers for applications in plastics, food packaging, adhesives, and cosmetics. The review incorporated mechanistic, toxicokinetic, animal, and human data, including high-throughput screening (HTS) data, to evaluate these potentials. It concluded that lower alkyl acrylates, including ethyl acrylate, primarily exhibit a cytotoxic, non-genotoxic mechanism, suggesting they are unlikely to pose a significant cancer hazard to humans (Suh et al., 2018).
Applications in Medicine and Dentistry
Cyanoacrylates, including ethyl cyanoacrylate, have found widespread use in medical and dental applications as tissue adhesives for wound closure and suture substitutes. Despite short-chain cyanoacrylates (e.g., ethyl and methyl cyanoacrylate) being unsuitable for medical use due to rapid degradation and toxicity, their long-chain counterparts offer lower toxicity and are recommended for medical applications (G. González, 2012).
Anticancer Potentials of Derivatives
Research into cinnamic acid derivatives, which share a functional similarity with Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate, revealed their significant potential as anticancer agents. These derivatives have been studied for their antitumor efficacy, indicating a rich tradition and underutilized potential in medicinal research for cancer treatment (De et al., 2011).
Polymer Applications for Biomedical Use
The application of acrylic acid plasma polymerization showcases the importance of polymeric materials in regenerative medicine and tissue engineering. Non-thermal plasma offers a solvent-free method for modifying polymeric surface properties to enhance biocompatibility. Acrylic acid, as a precursor, has been employed for depositing thin films with carboxylic acid groups, promoting cell adhesion and proliferation in biomedical applications (Bitar et al., 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
ethyl (E)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)10(8-17)7-9-3-5-11(6-4-9)13(14,15)16/h3-7H,2H2,1H3/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVGCUOWZGIJQG-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)C(F)(F)F)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

